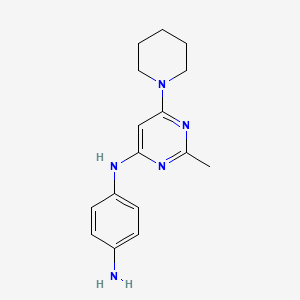

N1-(2-甲基-6-(哌啶-1-基)嘧啶-4-基)苯-1,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and benzene, a six-membered ring with six carbon atoms .

Synthesis Analysis

The synthesis of this compound involves the use of key intermediates and a divergent synthesis method, making use of a Curtius rearrangement . This method is used for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.35 . More detailed properties are not available in the current resources.科学研究应用

Drug Discovery

Field

Pharmaceutical Sciences

Application

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Method of Application

The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Results

Piperidine and its byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . They show a wide variety of biologic activities .

Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Field

Material Sciences

Application

The novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized for their potential biological activities .

Method of Application

The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Results

The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Inhibitors of Receptor Tyrosine Kinase

Application

The derivatives of the compound were evaluated for their potential as inhibitors of receptor tyrosine kinase .

Method of Application

The derivatives were synthesized and their inhibitory activity was evaluated .

Results

The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .

Antibacterial and Antifungal Activity

Field

Microbiology

Application

The derivatives were evaluated for their antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Method of Application

The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated .

Results

Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure . The antibacterial and antifungal properties of the derivatives were higher than some drugs .

Antioxidant Activity

Field

Biochemistry

Application

The antioxidant property of the derivatives was studied .

Method of Application

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .

Results

The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Synthesis of Nilotinib and Imatinib

Application

The compound is used in the synthesis of nilotinib and imatinib, which are drugs used in the treatment of cancer .

Method of Application

The synthesis involves a divergent synthesis, making use of a Curtius rearrangement .

Results

The synthesis results in the production of nilotinib and imatinib, which are effective in the treatment of certain types of cancer .

未来方向

属性

IUPAC Name |

4-N-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5/c1-12-18-15(20-14-7-5-13(17)6-8-14)11-16(19-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNODWNYRWZZYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)

![methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride](/img/structure/B2731517.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2731520.png)

![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)